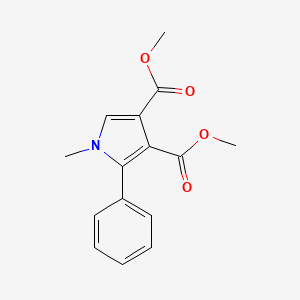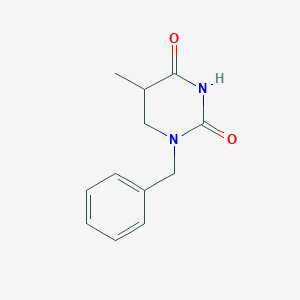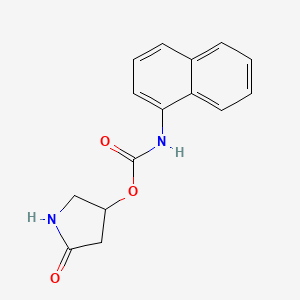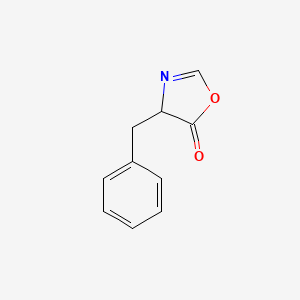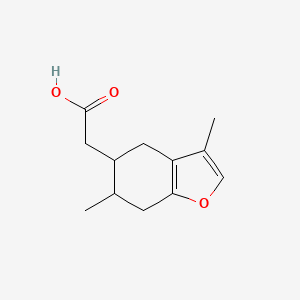
10-(Triphenylphosphoranylidene)decyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Triphenylphosphoranylidene)decyl acetate is a chemical compound with the molecular formula C30H37O2P. It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a decyl acetate chain. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Triphenylphosphoranylidene)decyl acetate typically involves the reaction of triphenylphosphine with a suitable alkyl halide, followed by the addition of an acetate group. The reaction conditions often require a solvent such as chloroform or dichloromethane and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
10-(Triphenylphosphoranylidene)decyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
10-(Triphenylphosphoranylidene)decyl acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 10-(Triphenylphosphoranylidene)decyl acetate involves its interaction with molecular targets such as enzymes and cellular membranes. The triphenylphosphoranylidene group allows the compound to participate in various chemical reactions, including the formation of carbon-carbon bonds. This interaction can modulate the activity of enzymes and affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl group instead of a decyl chain.
Ethyl (triphenylphosphoranylidene)acetate: Similar but with an ethyl group.
Uniqueness
10-(Triphenylphosphoranylidene)decyl acetate is unique due to its longer decyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it distinct from its shorter-chain analogs and provides unique properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C30H37O2P |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
10-(triphenyl-λ5-phosphanylidene)decyl acetate |
InChI |
InChI=1S/C30H37O2P/c1-27(31)32-25-17-6-4-2-3-5-7-18-26-33(28-19-11-8-12-20-28,29-21-13-9-14-22-29)30-23-15-10-16-24-30/h8-16,19-24,26H,2-7,17-18,25H2,1H3 |
Clé InChI |
SHYCVDZHXWQQIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
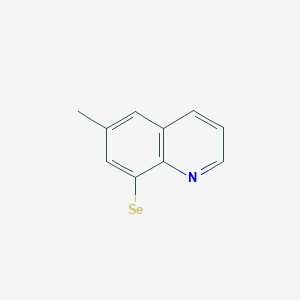
![4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12900062.png)
